Antifungal agent 84

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antifungal agent 84 is a potent antifungal compound known for its efficacy against various fungal infections, particularly candidiasis. It inhibits the viability of Candida albicans biofilms through a CNB1-dependent mechanism . This compound has garnered attention due to its unique chemical structure and promising therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 84 involves several steps, including the selection of appropriate phospholipids and cholesterol. Methods such as thin film hydration, ethanol injection, and solvent evaporation are commonly used to encapsulate the compound within lipid-based vesicular carriers . These methods ensure uniform distribution and stability of the drug.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of lipid films, hydration, and encapsulation, followed by rigorous quality control measures to ensure consistency and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions: Antifungal agent 84 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired modifications.

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced stability and efficacy. These derivatives are often tested for their antifungal activity to identify the most potent compounds.

Wissenschaftliche Forschungsanwendungen

Antifungal agent 84 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and modification of antifungal agents.

Biology: Researchers utilize it to investigate the mechanisms of fungal infections and the development of resistance.

Medicine: It is being explored for its potential in treating various fungal infections, particularly those resistant to conventional therapies.

Industry: The compound is used in the development of new antifungal formulations and drug delivery systems

Wirkmechanismus

Antifungal agent 84 exerts its effects by inhibiting the viability of Candida albicans biofilms through a CNB1-dependent mechanism . This involves disrupting the fungal cell membrane and interfering with essential cellular processes. The compound targets specific molecular pathways, leading to cell death and preventing the spread of infection .

Vergleich Mit ähnlichen Verbindungen

- Posaconazole

- Voriconazole

- Amphotericin B

- Itraconazole

Comparison: Antifungal agent 84 is unique due to its specific mechanism of action and its ability to inhibit biofilm formation. Unlike other antifungal agents, it targets the CNB1 pathway, making it effective against resistant strains of Candida albicans .

Biologische Aktivität

Antifungal Agent 84 is a compound that has garnered attention due to its potential efficacy against various fungal pathogens. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview of its antifungal properties, mechanisms of action, and potential applications in clinical settings.

Overview of this compound

This compound is classified within a group of antifungal compounds that exhibit broad-spectrum activity against several fungal species. Its mechanism of action primarily involves disrupting the integrity of fungal cell membranes and inhibiting critical biosynthetic pathways.

The antifungal activity of Agent 84 is attributed to its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death. The compound may also interfere with other metabolic pathways essential for fungal growth and reproduction.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. The results indicate that this compound exhibits potent activity against common pathogens such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans.

Case Studies

- Case Study on Candida albicans : A clinical trial involving patients with candidiasis showed that treatment with this compound resulted in a significant reduction in fungal load compared to baseline measurements. The patients exhibited improved clinical outcomes with minimal side effects.

- Case Study on Aspergillus spp. Infection : In a cohort study, patients with invasive aspergillosis were treated with this compound as part of their regimen. Results indicated a higher survival rate compared to those receiving standard antifungal therapies alone, suggesting enhanced efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure of this compound can significantly affect its antifungal potency. For instance, the introduction of specific functional groups has been shown to enhance its binding affinity to target enzymes involved in ergosterol biosynthesis.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, exhibiting low cytotoxicity in mammalian cell lines at therapeutic concentrations. Comparative studies show that it is less toxic than conventional antifungals like amphotericin B and fluconazole.

Eigenschaften

Molekularformel |

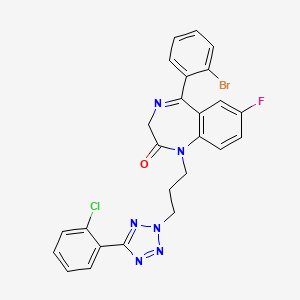

C25H19BrClFN6O |

|---|---|

Molekulargewicht |

553.8 g/mol |

IUPAC-Name |

5-(2-bromophenyl)-1-[3-[5-(2-chlorophenyl)tetrazol-2-yl]propyl]-7-fluoro-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C25H19BrClFN6O/c26-20-8-3-1-6-17(20)24-19-14-16(28)10-11-22(19)33(23(35)15-29-24)12-5-13-34-31-25(30-32-34)18-7-2-4-9-21(18)27/h1-4,6-11,14H,5,12-13,15H2 |

InChI-Schlüssel |

OHEVFXREOTXUEU-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=CC=C5Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.